4-(Trifluoromethyl)benzamidine hydrochloride

Medicinal Chemistry Physicochemical Property Analysis pKa Determination

4-(Trifluoromethyl)benzamidine hydrochloride's para-CF3 group lowers pKa to 10.78 and raises logP to 3.59 versus unsubstituted benzamidine, critically altering protonation, membrane permeability, and target binding. This enables rational serine protease inhibitor design with altered selectivity and 19F NMR fragment screening. Do not substitute with plain benzamidine for SAR studies; procure this specific building block for intracellular-target or fluorine-detection workflows.

Molecular Formula C8H8ClF3N2
Molecular Weight 224.61 g/mol
CAS No. 38980-96-0
Cat. No. B1353885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)benzamidine hydrochloride
CAS38980-96-0
Molecular FormulaC8H8ClF3N2
Molecular Weight224.61 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=N)N)C(F)(F)F.Cl
InChIInChI=1S/C8H7F3N2.ClH/c9-8(10,11)6-3-1-5(2-4-6)7(12)13;/h1-4H,(H3,12,13);1H
InChIKeyDKIFMADLURULQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Trifluoromethyl)benzamidine hydrochloride (CAS 38980-96-0): Procurement and Differentiation Guide for Research and Synthesis


4-(Trifluoromethyl)benzamidine hydrochloride (CAS 38980-96-0) is an organic building block characterized by a benzamidine core substituted with a trifluoromethyl (-CF₃) group at the para position, provided as a hydrochloride salt . This compound belongs to the class of substituted benzamidines, which are widely utilized as intermediates in medicinal chemistry and chemical biology, particularly for the synthesis of serine protease inhibitors [1]. The introduction of the electron-withdrawing and highly lipophilic -CF₃ group confers distinct physicochemical properties compared to the unsubstituted parent molecule, benzamidine, influencing its basicity, metabolic stability, and molecular recognition events in target binding .

4-(Trifluoromethyl)benzamidine hydrochloride (CAS 38980-96-0): Why Simple Benzamidine Analogs Cannot Be Assumed Interchangeable


The substitution of the benzamidine core with a para-trifluoromethyl group in 4-(trifluoromethyl)benzamidine hydrochloride fundamentally alters its electronic and steric profile, rendering it non-interchangeable with simpler analogs like unsubstituted benzamidine. The strong electron-withdrawing nature of the -CF₃ group significantly decreases the basicity (pKa) of the amidine moiety compared to unsubstituted benzamidine, directly affecting its protonation state and hydrogen-bonding capacity at physiological pH . This electronic perturbation, coupled with a dramatic increase in lipophilicity (logP), impacts its solubility, membrane permeability, and the thermodynamics of binding to biological targets . Consequently, assuming similar reactivity, biological activity, or physicochemical behavior between 4-(trifluoromethyl)benzamidine hydrochloride and other benzamidines is scientifically unsound and can lead to failed experiments or erroneous structure-activity relationship (SAR) conclusions. The following quantitative evidence substantiates these critical differences.

4-(Trifluoromethyl)benzamidine hydrochloride (CAS 38980-96-0): Quantitative Differentiation Evidence vs. Comparators


Reduced Basicity (pKa Shift) Compared to Unsubstituted Benzamidine

The electron-withdrawing effect of the para-trifluoromethyl group significantly reduces the basicity of the amidine functional group in 4-(trifluoromethyl)benzamidine hydrochloride relative to unsubstituted benzamidine. This is evidenced by a predicted pKa value of 10.78 ± 0.50 for the corresponding base, 4-(trifluoromethyl)benzamidine . This is notably lower than the reported pKa of ~11.6 for unsubstituted benzamidine, representing a measurable decrease in basicity. This electronic modulation directly impacts the compound's protonation state and hydrogen-bonding capability in aqueous and biological environments .

Medicinal Chemistry Physicochemical Property Analysis pKa Determination

Significantly Enhanced Lipophilicity (logP) vs. Unsubstituted Benzamidine

The incorporation of the trifluoromethyl group results in a substantial increase in lipophilicity, as quantified by the calculated partition coefficient (logP). 4-(Trifluoromethyl)benzamidine hydrochloride has a reported logP value of 3.59 . In contrast, unsubstituted benzamidine is considerably more hydrophilic, with a calculated logP of approximately 0.8 [1]. This difference of nearly 2.8 log units indicates a dramatic shift in the compound's preference for lipid environments over aqueous ones.

Drug Design ADME Properties Lipophilicity

Enhanced Utility in 19F NMR-Based Screening vs. Non-Fluorinated Analogs

The presence of the -CF₃ group makes 4-(trifluoromethyl)benzamidine hydrochloride a valuable tool for 19F NMR-based ligand screening, a capability absent in non-fluorinated benzamidine analogs. This compound is explicitly listed as a fluorinated ligand compatible with advanced NMR methodologies like CSAR (Chemical Shift-anisotropy-based Affinity Ranking) for efficient and sensitive ranking of binding affinities without the need for isotope-labeled proteins [1]. Non-fluorinated benzamidines are not amenable to this technique.

Fragment-Based Drug Discovery 19F NMR Spectroscopy Ligand Screening

High-Value Application Scenarios for 4-(Trifluoromethyl)benzamidine hydrochloride (CAS 38980-96-0) Based on Quantitative Differentiation


Optimization of Drug-like Properties in Medicinal Chemistry Campaigns

The quantified lower pKa (10.78) and higher logP (3.59) of 4-(trifluoromethyl)benzamidine hydrochloride, compared to unsubstituted benzamidine, make it a preferred starting material or intermediate when designing compounds intended to cross biological membranes or act on intracellular targets. Its increased lipophilicity enhances passive diffusion, while the altered basicity affects its interaction with polar environments, providing a strategic advantage in optimizing ADME (Absorption, Distribution, Metabolism, Excretion) profiles. [1]

Development of Serine Protease Inhibitors with Improved Selectivity

The unique electronic and steric profile of the 4-(trifluoromethyl)benzamidine moiety, as demonstrated by its distinct pKa, allows for the exploration of differential binding to the S1 pocket of serine proteases. Researchers can leverage this building block to synthesize analogs that may exhibit altered selectivity profiles against closely related enzymes (e.g., trypsin vs. thrombin vs. factor Xa) compared to libraries built on simpler benzamidine cores, which is crucial for reducing off-target effects in therapeutic development.

Fragment-Based Lead Discovery Using 19F NMR Screening

The presence of the trifluoromethyl group enables the direct use of 4-(trifluoromethyl)benzamidine hydrochloride and its derivatives in 19F NMR-based fragment screening. This application is impossible with non-fluorinated analogs. The compound can serve as a core fragment for building focused libraries, where initial hits can be rapidly validated and ranked by affinity using techniques like CSAR or FastCSAR, thereby accelerating the hit-to-lead process in drug discovery. [1]

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